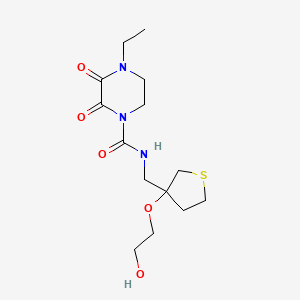
4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H23N3O5S and its molecular weight is 345.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article synthesizes existing literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a piperazine core substituted with ethyl and hydroxyethoxy groups, alongside a tetrahydrothiophene moiety. The molecular formula is C15H20N2O4S, with a molecular weight of approximately 320.4 g/mol.
Biological Activity Overview
- Anti-inflammatory Activity : Research indicates that compounds with similar structural motifs often exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis. Prostaglandins play a key role in mediating inflammation and pain responses .
- Analgesic Effects : The analgesic potential of related compounds has been documented, suggesting that this compound may also provide pain relief through mechanisms involving central and peripheral pathways .
The proposed mechanism involves the inhibition of COX enzymes, particularly COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators. This is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target these enzymes without significant side effects .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that related compounds inhibit the formation of inflammatory mediators in various human cell lines. For instance, studies involving LPS-stimulated macrophages showed reduced levels of TNF-alpha and IL-6 upon treatment with similar compounds .
- Animal Models : Animal studies have shown that administration of compounds structurally related to this compound significantly reduces edema in models of acute inflammation, such as the carrageenan-induced paw edema model in rats .
Data Table: Comparative Biological Activities
Eigenschaften
IUPAC Name |
4-ethyl-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-2-16-4-5-17(12(20)11(16)19)13(21)15-9-14(22-7-6-18)3-8-23-10-14/h18H,2-10H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALANPKHSFZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














